2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid

Nitric oxide synthase Isoform selectivity Neuronal NOS inhibition

2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid (commonly referred to as L-PZ-Val when in the L-enantiomer form) is a pyrazole-based amino acid mimetic that functions as a highly selective inhibitor of neuronal nitric oxide synthase (nNOS). Introduced in the mid-1990s, it distinguishes itself from traditional NOS inhibitors through an exceptional isoform selectivity profile, with over 775- and 3625-fold selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms, respectively ,.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
Cat. No. B8232284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1C=C(C=N1)O
InChIInChI=1S/C8H12N2O3/c1-5(2)7(8(12)13)10-4-6(11)3-9-10/h3-5,7,11H,1-2H3,(H,12,13)
InChIKeyBBANMBZJHKVOGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic Acid: A Selective Neuronal Nitric Oxide Synthase Inhibitor for Targeted Research


2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid (commonly referred to as L-PZ-Val when in the L-enantiomer form) is a pyrazole-based amino acid mimetic that functions as a highly selective inhibitor of neuronal nitric oxide synthase (nNOS) [1]. Introduced in the mid-1990s, it distinguishes itself from traditional NOS inhibitors through an exceptional isoform selectivity profile, with over 775- and 3625-fold selectivity for nNOS over endothelial (eNOS) and inducible (iNOS) isoforms, respectively [1], .

Why Substituting 2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic Acid with a Generic NOS Inhibitor Compromises Experimental Integrity


Nitric oxide synthase (NOS) isoforms share high active-site homology, but inhibitor selectivity is exquisitely sensitive to subtle structural changes. The L-enantiomer of 2-(4-hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid (L-PZ-Val) is a potent and exquisitely selective nNOS inhibitor, while its D-enantiomer shows negligible activity (>1,000-fold less potent) [1]. Similarly, simple alkyl-side-chain modifications within the pyrazole-amino acid series can abolish nNOS selectivity [1]. Thus, replacing this compound with a non-selective agent like L-NAME or a racemic batch would introduce confounding eNOS and iNOS inhibition, undermining target specificity in functional studies and posing risks of off-target cardiovascular effects in vivo.

Quantitative Evidence of Differentiation for 2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic Acid


nNOS Potency and Isoform Selectivity Head-to-Head versus L-NMMA

In a direct comparative study, L-PZ-Val (the L-enantiomer of 2-(4-hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid) exhibited sub-micromolar potency for nNOS with >775-fold selectivity over eNOS and >3625-fold over iNOS, whereas the non-selective reference inhibitor L-NMMA showed near-equipotent inhibition across all isoforms with selectivity ratios <2 [1].

Nitric oxide synthase Isoform selectivity Neuronal NOS inhibition

Superior Selectivity Advantage Over the Classic nNOS-Selective Tool 7-Nitroindazole (7-NI)

When compared across independent yet methodologically similar studies, L-PZ-Val demonstrates substantially greater isoform discrimination than 7-nitroindazole (7-NI), the widely used nNOS-selective inhibitor. L-PZ-Val achieves 775-fold eNOS/nNOS and 3625-fold iNOS/nNOS selectivity [1], while 7-NI exhibits only 40-fold eNOS/nNOS and 60-fold iNOS/nNOS selectivity [2].

nNOS selectivity benchmark 7-nitroindazole Cross-study comparison

In Vivo Hemodynamic Differentiation: No Pressor Effect vs. L-NAME

In anesthetized rats, intravenous administration of L-PZ-Val (25 mg/kg) did not significantly alter mean arterial blood pressure (MAP), whereas the non-selective NOS inhibitor L-NAME (10 mg/kg i.v.) induced a pronounced, sustained pressor response due to concomitant eNOS inhibition [1]. This functional differentiation directly reflects the compound's biochemical selectivity.

Blood pressure In vivo selectivity nNOS vs eNOS

Stereochemical Identity Defines Biological Activity: L- vs. D-Enantiomer

The biological activity of 2-(4-hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic acid resides almost exclusively in the L-enantiomer. The D-enantiomer is at least three orders of magnitude less potent as an nNOS inhibitor [1]. This extreme stereospecificity underscores that the racemic mixture or the wrong enantiomer would fail to achieve effective nNOS blockade.

Enantiomeric purity Chiral inhibitor Structure-activity relationship

Optimal Application Scenarios for 2-(4-Hydroxy-1H-pyrazol-1-yl)-3-methylbutanoic Acid Based on Differentiated Evidence


Preclinical Neuropathic Pain Models Requiring Selective nNOS Blockade Without Cardiovascular Interference

The compound's lack of hemodynamic effect [1] makes it ideal for chronic pain studies where increases in blood pressure from non-selective inhibitors would confound behavioral readouts or safety assessments. Researchers can confidently attribute analgesic effects to nNOS inhibition rather than baroreflex-mediated changes.

In Vitro Dissection of nNOS-Mediated Signaling in Brain Slice Electrophysiology

With >775-fold selectivity over eNOS [1], this tool allows unambiguous isolation of nNOS contributions to synaptic plasticity or neurotransmitter release in brain slices that contain an intact vasculature, avoiding the unintended modulation of endothelial NO signaling.

Pharmacological Validation of nNOS Dependency in Disease Models Where 7-NI Provides Insufficient Selectivity

In models requiring strict discrimination against iNOS (e.g., neuroinflammation), L-PZ-Val's >60-fold greater iNOS selectivity over 7-NI [1], [2] enables cleaner interpretation and reduces false-positive anti-inflammatory signals from iNOS inhibition.

Quality-Controlled Procurement Assays for Enantiomerically Pure Active Pharmaceutical Ingredient

The >1250-fold activity difference between L- and D-enantiomers [1] mandates that any batch purchased for biological studies undergoes chiral purity verification (e.g., optical rotation, chiral HPLC) to ensure that the intended L-isomer is the dominant species, thereby guaranteeing experimental reproducibility.

Quote Request

Request a Quote for 2-(4-Hydroxy-1H-pyrazol-1-YL)-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.